6-Nitroveratraldoxime

Description

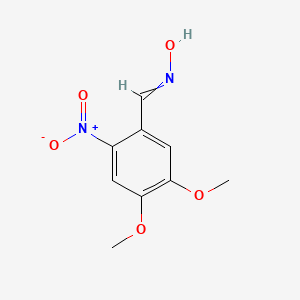

6-Nitroveratraldehyde (CAS 20357-25-9) is a benzaldehyde derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . It features a nitro (-NO₂) group at the 6-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is a yellow crystalline solid used in industrial, environmental, and medical research, though it is explicitly labeled for non-human applications due to unvalidated therapeutic or veterinary safety . Its structure (IUPAC name: 4,5-dimethoxy-2-nitrobenzaldehyde) and redox-active nitro group make it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3 |

InChI Key |

CRQFTYUZLLSSDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Functional Groups: 6-Nitroveratraldehyde’s aldehyde group distinguishes it from phenolic (6-Nitro-2-cresol) or amine-containing (6-Nitrodopamine) analogs. This aldehyde moiety enhances its reactivity in condensation reactions, a property less prominent in nitroquinolines or nitrocatechols.

- Molecular Weight: Higher molecular weight (211.17 g/mol) compared to 6-Nitrodopamine (198.18 g/mol) and 6-Nitroquinoline (174.16 g/mol) may influence solubility and bioavailability.

- Nitro Group Reactivity : All compounds share redox-active nitro groups, but their positions and adjacent substituents modulate reactivity. For example, 6-Nitrodopamine’s nitro group adjacent to hydroxyls may facilitate radical formation under physiological conditions , whereas 6-Nitroveratraldehyde’s methoxy groups stabilize the aromatic ring against electrophilic attacks .

Pharmacological and Industrial Relevance

- 6-Nitroveratraldehyde : Primarily used in material science and as a precursor for synthesizing more complex nitroaromatics. Its aldehyde group enables Schiff base formation, useful in polymer and coordination chemistry .

- 6-Nitrodopamine: Investigated for modulating dopamine receptor activity due to structural mimicry of dopamine. Its nitro group may confer unique binding properties compared to endogenous dopamine .

- 6-Nitro-2-cresol: Employed in agrochemical research for developing nitrophenol-based pesticides, leveraging its phenolic acidity and nitro-group-derived toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.